molecular formula C13H11BrClNO3 B12995648 Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate

Cat. No.: B12995648
M. Wt: 344.59 g/mol
InChI Key: TXQNYCCIWAFPDR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11BrClNO3 and a molecular weight of 344.59 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate typically involves the reaction of 4-bromo-7-chloro-6-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
  • 4-Bromo-6-methoxyquinoline

Uniqueness

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11BrClNO3

Molecular Weight

344.59 g/mol

IUPAC Name

ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3

InChI Key

TXQNYCCIWAFPDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)Br

Origin of Product

United States

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